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Compound of Interest

Compound Name: 2-Hydroxypentanal

Cat. No.: B15218254 Get Quote

A comprehensive guide comparing the spectroscopic properties of 2-Hydroxypentanal with its

key isomers, providing researchers, scientists, and drug development professionals with

essential data for identification and characterization.

In the intricate world of chemical analysis, distinguishing between closely related isomers is a

frequent challenge. This guide provides a detailed spectroscopic comparison of 2-
Hydroxypentanal and a selection of its constitutional and functional group isomers. By

presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a

valuable resource for the unambiguous identification and characterization of these compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 2-Hydroxypentanal and its

selected isomers.
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Compound Chemical Shift (δ) [ppm] and Multiplicity

2-Hydroxypentanal

Predicted data: Aldehyde proton (CHO) ~9.6

ppm (t), methine proton (CHOH) ~4.0-4.2 ppm

(m), methylene protons (CH₂) adjacent to CHOH

~1.6-1.8 ppm (m), other methylene protons

~1.3-1.5 ppm (m), terminal methyl protons (CH₃)

~0.9 ppm (t).

3-Hydroxypentanal

Predicted data: Aldehyde protons (CHO) ~9.7

ppm (t), methine proton (CHOH) ~3.8-4.0 ppm

(m), methylene protons adjacent to CHO ~2.4-

2.6 ppm (dt), methylene protons adjacent to

CHOH ~1.4-1.6 ppm (m), terminal methyl

protons (CH₃) ~0.9 ppm (t).

4-Hydroxypentanal

Predicted data: Aldehyde proton (CHO) ~9.8

ppm (t), methine proton (CHOH) ~3.7-3.9 ppm

(m), methylene protons adjacent to CHO ~2.5

ppm (t), other methylene protons ~1.7-1.9 ppm

(m), methyl protons on carbon with OH ~1.2

ppm (d).

5-Hydroxypentanal

Predicted data: Aldehyde proton (CHO) ~9.8

ppm (t), methylene protons adjacent to OH

(CH₂OH) ~3.6 ppm (t), methylene protons

adjacent to CHO ~2.4 ppm (dt), other methylene

protons ~1.5-1.7 ppm (m).

5-Hydroxy-2-pentanone

Experimental data: Methyl protons adjacent to

C=O ~2.1 ppm (s), methylene protons adjacent

to C=O ~2.7 ppm (t), methylene protons

adjacent to OH ~3.6 ppm (t), central methylene

protons ~1.9 ppm (quint).[1][2]

Cyclopentanone
Experimental data: All methylene protons are

equivalent and appear as a singlet at ~2.0 ppm.

¹³C NMR Spectral Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3205333/
https://www.researchgate.net/publication/295101806_Aldehydes_with_high_and_low_toxicities_inactivate_cells_by_damaging_distinct_cellular_targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15218254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ) [ppm]

2-Hydroxypentanal

Predicted data: Carbonyl carbon (C=O) ~205

ppm, methine carbon (CHOH) ~70-75 ppm,

other aliphatic carbons ~10-40 ppm.

3-Hydroxypentanal

Predicted data: Carbonyl carbon (C=O) ~204

ppm, methine carbon (CHOH) ~65-70 ppm,

other aliphatic carbons ~10-50 ppm.

4-Hydroxypentanal

Predicted data: Carbonyl carbon (C=O) ~203

ppm, methine carbon (CHOH) ~60-65 ppm,

other aliphatic carbons ~15-45 ppm.

5-Hydroxypentanal

Predicted data: Carbonyl carbon (C=O) ~202

ppm, methylene carbon (CH₂OH) ~62 ppm,

other aliphatic carbons ~20-45 ppm.

5-Hydroxy-2-pentanone

Experimental data: Carbonyl carbon (C=O)

~209 ppm, methylene carbon adjacent to OH

~62 ppm, other aliphatic carbons ~29, 30, 43

ppm.[1][2]

Cyclopentanone
Experimental data: Carbonyl carbon (C=O)

~220 ppm, methylene carbons ~38 ppm.
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Compound Key Absorption Bands (cm⁻¹)

2-Hydroxypentanal

Broad O-H stretch (~3400 cm⁻¹), strong C=O

stretch (~1725 cm⁻¹), C-H aldehyde stretch

(~2720 and ~2820 cm⁻¹).

Hydroxy Isomers (3-, 4-, 5-)

Similar to 2-Hydroxypentanal with broad O-H

stretch (~3400 cm⁻¹) and strong C=O stretch

(~1720-1730 cm⁻¹), and characteristic C-H

aldehyde stretches.

5-Hydroxy-2-pentanone
Broad O-H stretch (~3400 cm⁻¹), strong C=O

stretch (~1715 cm⁻¹).[1]

Cyclopentanone
Strong C=O stretch (~1745 cm⁻¹), absence of

O-H stretch.

Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

2-Hydroxypentanal & Isomers 102 (M⁺)

Fragments corresponding to

loss of water (M-18), alkyl

chains, and McLafferty

rearrangement products.

5-Hydroxy-2-pentanone 102 (M⁺)
87 (M-CH₃), 71, 58, 43 (base

peak, [CH₃CO]⁺).[1][2]

Cyclopentanone 84 (M⁺) 56 ([M-CO]⁺), 55, 42, 41.

Tetrahydro-2H-pyran-2-ol 102 (M⁺) 84, 73, 57, 44, 43.[3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific instrument parameters may vary.

NMR Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3205333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205333/
https://www.researchgate.net/publication/295101806_Aldehydes_with_high_and_low_toxicities_inactivate_cells_by_damaging_distinct_cellular_targets
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxypentanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15218254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15218254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sampling Technique:

Liquids: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

Solids: The solid is finely ground with KBr and pressed into a thin pellet, or analyzed as a

mull with Nujol.

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization

(EI) source.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and

ramping to 250 °C at 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Ion Source Temperature: 230 °C.

Logical Relationships and Workflows
The following diagrams illustrate the relationships between the isomers and a typical workflow

for their spectroscopic analysis.
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Constitutional Isomers (Hydroxypentanals)

Functional Group Isomers

C₅H₁₀O₂

2-Hydroxypentanal
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3-Hydroxypentanalpositional

4-Hydroxypentanalpositional

5-Hydroxypentanalpositional

5-Hydroxy-2-pentanone

functional

Cyclopentanone

functional
(different formula C₅H₈O)

Tetrahydro-2H-pyran-2-ol

functional (cyclic hemiacetal)

Click to download full resolution via product page

Caption: Isomeric relationships of 2-Hydroxypentanal.
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Unknown Sample
(C₅H₁₀O₂)

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Data Analysis and
Structure Elucidation

Compound Identification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Disclaimer: The predicted spectroscopic data is based on established chemical shift

correlations and may not perfectly match experimental values. Experimental data should

always be prioritized for definitive identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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